molecular formula C20H26N2O4S B2380755 4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 1705672-72-5

4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2380755
CAS No.: 1705672-72-5
M. Wt: 390.5
InChI Key: NUOGUXDKNBFQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a methoxypiperidinyl group attached to the phenyl ring of the sulfonamide scaffold. The compound features a 4-methoxy substituent on the benzenesulfonamide moiety and a 3-methyl group, which may influence its physicochemical properties and biological interactions. Sulfonamides are well-known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The methoxypiperidine group in this compound could enhance solubility and modulate receptor binding compared to simpler sulfonamide analogs .

Properties

IUPAC Name

4-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-15-14-19(8-9-20(15)26-3)27(23,24)21-16-4-6-17(7-5-16)22-12-10-18(25-2)11-13-22/h4-9,14,18,21H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOGUXDKNBFQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(4-methoxypiperidin-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonic acid, while reduction of the sulfonamide group can produce 4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenamine.

Scientific Research Applications

4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

A series of N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides (compounds 7–13, ) provides a basis for comparing substituent effects. Key differences include:

  • Substituent Type : The target compound replaces the benzothiazole group with a methoxypiperidinyl moiety, reducing aromaticity and introducing a basic nitrogen atom.
  • Physical Properties :
    • Melting points for benzothiazole derivatives range from 184–271°C, influenced by halogenation (e.g., 3-bromo, 268–271°C) and nitro groups (3-nitro, 232–235°C). The 3-methyl analog (compound 12) has a lower melting point (184–186°C), suggesting reduced crystallinity compared to halogenated derivatives.
    • Yields for benzothiazole derivatives vary (39–62%), with methyl-substituted compounds (62%) showing higher synthetic efficiency than brominated analogs (48%) .

The target compound’s methoxypiperidinyl group likely improves solubility over benzothiazole-containing analogs due to increased polarity, though direct data on its melting point or yield is unavailable in the provided evidence.

Sulfonamides with Heterocyclic Modifications

  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): This oxazole-containing sulfonamide was synthesized for antimicrobial studies. The oxazole ring may enhance π-π stacking interactions with microbial targets, whereas the target compound’s methoxypiperidine group could favor interactions with eukaryotic enzymes (e.g., kinases or GPCRs) .
  • The fluorine atoms and chromenone system increase lipophilicity, contrasting with the target compound’s methoxy and piperidine groups, which may improve aqueous solubility .

Methoxy-Substituted Sulfonamides

  • N-(4-Methoxyphenyl)benzenesulfonamide (): This simpler analog lacks the 3-methyl and piperidinyl groups. Its crystal structure has been resolved, highlighting planar sulfonamide geometry. However, the methoxypiperidinyl group in the target compound may confer conformational flexibility for target engagement .
  • 4-Methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide (): This piperazinyl sulfonamide shares a sulfonylphenyl core with the target compound. The piperazine ring’s basicity contrasts with the methoxypiperidine’s ether oxygen, which may alter pharmacokinetics (e.g., metabolic stability or blood-brain barrier penetration) .

Data Table: Key Properties of Selected Sulfonamide Derivatives

Compound Name / ID Substituents Melting Point (°C) Yield (%) Rf Value Biological Activity
N-(4-(Benzothiazole-2-yl)phenyl)-3-methylbenzenesulfonamide 3-methyl, benzothiazole 184–186 62 0.78 Not reported
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-methyl, oxazole Not reported Not reported Not reported Antimicrobial (claimed)
N-(4-Methoxyphenyl)benzenesulfonamide 4-methoxy Not reported Not reported Not reported Bioactivity studied
Target Compound 3-methyl, 4-methoxy, methoxypiperidinyl Not reported Not reported Not reported Hypothesized kinase modulation

Research Findings and Trends

  • Substituent Effects : Halogenation (Cl, Br, F) in benzothiazole sulfonamides correlates with higher melting points and lower yields compared to methyl or methoxy groups. The target compound’s 3-methyl and 4-methoxy groups may balance lipophilicity and solubility .
  • Bioactivity Potential: Sulfonamides with heterocycles (e.g., oxazole, benzothiazole) are often antimicrobial, while those with fluorinated or chromenone motifs () target kinases or inflammatory pathways. The methoxypiperidinyl group in the target compound may position it for CNS or anticancer applications due to improved blood-brain barrier penetration or protein binding .

Biological Activity

4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide, with the CAS number 1705672-72-5, is a synthetic compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H26_{26}N2_2O4_4S
  • Molecular Weight : 390.5 g/mol
  • Structure : The compound features a sulfonamide group attached to a methoxy-substituted phenyl ring and a piperidine moiety, which may influence its biological activity.
PropertyValue
CAS Number1705672-72-5
Molecular FormulaC20_{20}H26_{26}N2_2O4_4S
Molecular Weight390.5 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds within the benzamide class. For instance, derivatives such as N-phenylbenzamide have demonstrated broad-spectrum antiviral effects against various viruses, including HIV and HBV. The mechanism primarily involves the enhancement of intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication by deaminating cytidine in viral RNA and DNA .

Case Study: Anti-HBV Activity

In vitro studies have shown that certain derivatives exhibit significant anti-HBV activity. For example, one derivative exhibited an IC50_{50} of 1.99 µM against wild-type HBV in HepG2.2.15 cells, while showing effectiveness against drug-resistant strains as well . This suggests that this compound may share similar antiviral properties.

Anticancer Activity

Compounds with structural similarities to this compound have been evaluated for their anticancer properties. Research indicates that methoxy-substituted benzamides can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . Such mechanisms are crucial for developing new anticancer therapies that can overcome multidrug resistance.

Table 2: Anticancer Efficacy Data

CompoundCell LineIC50_{50} (µM)Mechanism of Action
SMART-HPC-3<10Tubulin polymerization inhibitor
SMART-FA375<15Tubulin polymerization inhibitor

The biological activity of this compound is likely influenced by several mechanisms:

  • Inhibition of Viral Replication : By increasing A3G levels, it may inhibit HBV replication.
  • Tubulin Interaction : Similar compounds have shown the ability to bind to tubulin, disrupting microtubule dynamics essential for cell division.
  • Cytotoxicity : The ability to induce apoptosis in cancer cells through cell cycle arrest.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationEt₃N, DCM, 0°C → RT65–75≥95%
Piperidine CouplingK₂CO₃, DMF, 80°C70–80≥90%

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm regiochemistry of methoxy and methyl groups (¹H NMR: δ 2.35 ppm for -CH₃, δ 3.75 ppm for -OCH₃) .
  • HPLC-MS : Verify molecular weight (M+H⁺ = 445.2) and purity (>98% for biological assays) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX (e.g., SHELXL for refinement) .

Advanced: How can computational modeling predict target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase, common sulfonamide target). Validate with experimental IC₅₀ data .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. Table 2: Docking Scores vs. Experimental IC₅₀

Compound VariantDocking Score (kcal/mol)IC₅₀ (nM)
Parent Compound-9.2120 ± 15
4-Fluoro Analog-10.145 ± 7

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodology :

Substituent Variation : Synthesize analogs with modified piperidine (e.g., 4-ethoxy, 4-cyano) or benzenesulfonamide groups .

Bioactivity Assays : Test against target panels (e.g., kinase inhibition, apoptosis induction) using cell viability (MTT) and enzyme activity assays .

Data Analysis : Apply multivariate regression to identify critical substituents (e.g., methoxy enhances solubility but reduces membrane permeability) .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Approach :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation : Confirm enzyme inhibition via fluorescence polarization and SPR binding assays .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or methodological biases .

Advanced: What challenges arise in crystallographic refinement of this compound?

Q. Challenges & Solutions :

  • Disorder in Piperidine Ring : Use SHELXL restraints (DFIX, SIMU) to model rotational flexibility .
  • Twinned Crystals : Apply TwinLaw in SHELXL for data integration .
  • Data Collection : Optimize resolution (<1.0 Å) using synchrotron sources for anisotropic displacement parameters .

Basic: What strategies improve solubility for in vitro assays?

Q. Methods :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) for physiological compatibility .

Advanced: What mechanisms explain its enzyme inhibition?

Q. Proposed Pathways :

  • Carbonic Anhydrase IX : Sulfonamide binds Zn²⁺ in active site, validated by X-ray crystallography .
  • HDAC Inhibition : Piperidine moiety chelates catalytic zinc, supported by molecular dynamics simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.